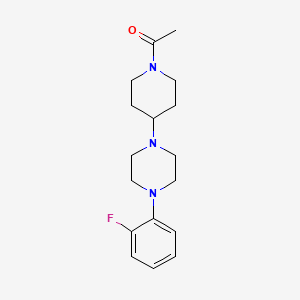

![molecular formula C20H25N3O4 B5630905 5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5630905.png)

5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Descripción general

Descripción

The compound belongs to a class of organic compounds known for their complex synthesis and potential for diverse biological activities. Such compounds are typically synthesized through multi-step organic reactions, involving the construction of the core pyridine ring followed by functionalization at various positions to introduce specific substituents.

Synthesis Analysis

The synthesis of complex organic compounds like the one mentioned often involves strategies such as the Pictet-Spengler reaction, Suzuki coupling, and various forms of catalytic hydrogenation. For example, novel dicationic imidazo[1,2-a]pyridines and related compounds have been synthesized through processes involving successive brominations, Suzuki couplings, and hydrogenations (Ismail et al., 2004). Such methods may be adapted or modified for the synthesis of the specific compound .

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, X-ray powder diffraction data have been reported for related compounds to confirm their structure and purity (Wang et al., 2017).

Aplicaciones Científicas De Investigación

Derivative Synthesis and Structural Analysis

Spinacines and Derivatives : New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) include amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives. Their synthesis uses the Pictet-Spengler reaction of N-im-substituted histidines. Cyclic hydantoin derivatives of spinacines are also reported (Klutchko et al., 1991).

X-ray Powder Diffraction : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, was studied using X-ray powder diffraction to determine its structure (Wang et al., 2017).

Medicinal Chemistry

- Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines show significant antiprotozoal activity. These compounds display strong DNA affinities and demonstrate in vitro and in vivo efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2004).

Synthetic Routes and Chemical Transformations

One-Pot Synthesis : A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed, starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents (Crawforth & Paoletti, 2009).

Synthetic Route to Dimethyl-Phenyl-Imidazo[4,5-b]pyridin-7-ol : A synthesis pathway involving a series of ring-chain tautomerizations/rearrangements leads to the formation of 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol. This process includes several structurally interesting intermediates (Lis et al., 1990).

Imaging and Diagnostic Applications

- Radioligand for Imaging : A novel radioligand, KR31173, used for imaging the AT1 angiotensin receptor with PET, was developed. This radioligand shows high uptake in adrenal glands, kidneys, and liver, and its uptake can be blocked by specific doses of KR31173 or MK-996 (Mathews et al., 2004).

Novel Compounds and Their Applications

- Novel Imidazo- and Pyrimidopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines : Microwave-assisted synthesis of these novel compounds from 2-ethoxymethylene-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]- pyridine-6-carboxylic acid ethyl ester and 4-chloro-pyridothieno[2,3-d]pyrimidine is reported (Ahmed et al., 2005).

Propiedades

IUPAC Name |

5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-3-27-18-8-7-14(9-13(18)2)5-4-6-19(24)23-11-16-15(21-12-22-16)10-17(23)20(25)26/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,21,22)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRSUZIQPZPMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCC(=O)N2CC3=C(CC2C(=O)O)N=CN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

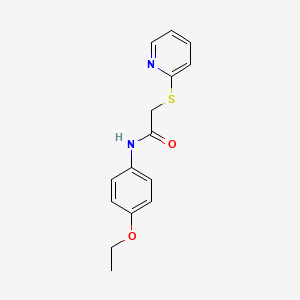

![2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)

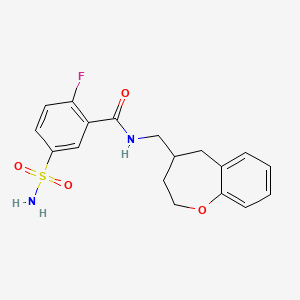

![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)

![N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B5630852.png)

![2-(ethylamino)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5630856.png)

![6-[(3-fluorophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5630872.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide dihydrochloride](/img/structure/B5630877.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5630879.png)

![2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630893.png)

![N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5630894.png)

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)